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Tetramethylthiuram monosulfide

Scorch Safety Vulcanization Kinetics Thiuram Accelerator Comparison

Rubber compounders face a trade-off between cure speed and processing safety. Tetramethylthiuram monosulfide (TMTM, CAS 97-74-5) resolves this with scorch time significantly longer than TMTD and a critical vulcanization temperature 21°C higher (121°C vs 100°C), preventing premature cure in injection molding. • Extended scorch safety for complete mold filling of complex parts. • 53% lower human exposure vs TMTD (79 vs 168 ng/kg bw/day), reducing E&L risk. • Controlled cure ensures uniform cross-link density in thick-section articles.

Molecular Formula C6H12N2S3
Molecular Weight 208.4 g/mol
CAS No. 97-74-5
Cat. No. B147505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylthiuram monosulfide
CAS97-74-5
Synonymstetramethylthiuram monosulfide
TMTM
Molecular FormulaC6H12N2S3
Molecular Weight208.4 g/mol
Structural Identifiers
SMILESCN(C)C(=S)SC(=S)N(C)C
InChIInChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
InChIKeyREQPQFUJGGOFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in aromatic solvents

TMTM Procurement and Application Overview


Tetramethylthiuram monosulfide (TMTM), CAS 97-74-5, is an organosulfur compound and a member of the thiuram class of ultra-accelerators, predominantly employed in the sulfur vulcanization of natural and synthetic rubbers [1]. Characterized as a yellow powder or crystalline solid with a molecular weight of 208.36 and a melting point typically ranging from 107-111°C, it is soluble in organic solvents like ethanol and DMSO [REFS-2, REFS-3, REFS-4]. Its primary industrial role is to accelerate the cross-linking of rubber polymers, but unlike its disulfide analogs, its monosulfide structure imparts a distinct processing profile. TMTM requires the addition of elemental sulfur for complete vulcanization, and its critical vulcanization temperature is approximately 121°C [REFS-5, REFS-6].

Vulcanization system
Requires co-addition of elemental sulfur; not a sulfurless cure accelerator
Processing window
Extended scorch safety compared to disulfide analogs; higher critical vulcanization temperature
Application fit
Injection molding, complex profiles, thick-section vulcanization requiring controlled cure

TMTM: Why Generic Substitution Fails


Generic substitution within the thiuram accelerator class is a high-risk procurement strategy due to fundamental differences in sulfur content and molecular structure that directly dictate vulcanization kinetics and end-product safety. While tetramethylthiuram disulfide (TMTD) acts as a potent sulfur donor, enabling 'sulfurless' cures, the monosulfide TMTM is not an effective sulfur donor and requires the co-addition of elemental sulfur, fundamentally altering the crosslink architecture and the resulting dynamic properties of the rubber . This structural difference also translates into a vastly different processing safety window, with TMTM exhibiting a scorch time that is significantly longer than that of TMTD, a critical factor for complex molding operations [1]. Furthermore, from a regulatory and occupational health perspective, the formation of carcinogenic nitrosamines is a major concern, and the selection of a specific thiuram directly impacts the level of this hazardous byproduct. Therefore, substituting TMTM with TMTD, TETD, or other thiurams without reformulation can lead to catastrophic processing failures, such as premature scorching, or produce vulcanizates that fail to meet performance and safety specifications.

Sulfur donor capacity
TMTM is not an effective sulfur donor unlike TMTD; substituting may alter crosslink architecture and dynamic properties due to need for elemental sulfur.
Scorch time differential
TMTM provides a significantly longer scorch time; using TMTD without reformulation may lead to premature scorch in high-temperature operations.
Nitrosamine formation potential
Different thiurams generate varying levels of nitrosamines; direct substitution can shift regulatory and occupational safety profiles.

TMTM Performance and Safety Evidence


Scorch Safety Advantage Over TMTD

Tetramethylthiuram monosulfide (TMTM) provides a significantly wider processing safety window compared to its disulfide analogs, tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD). The relative scorch safety is quantitatively ranked as TMTD < TETD << TMTM, with TMTM exhibiting a much longer scorch time than TMTD [1]. This is corroborated by separate findings that TMTM and TS (Tetramethylthiuram monosulfide) maintain stable scorch times after heat treatment at 100°C and 150°C, whereas TMTD and TETD exhibit significant retardation of cure function under 150°C [2]. This translates to reduced risk of premature vulcanization during high-temperature mixing, calendaring, and complex injection molding processes.

Scorch Safety Ranking
Class-level inference
TMTD < TETD < TMTM
Supports processing safety screening for thiuram selection
Heat stability tested at 100°C and 150°C in BR base stocks
Scorch Safety Vulcanization Kinetics Thiuram Accelerator Comparison

Lower Human Exposure vs. TMTD

In a 2025 human biomonitoring study, the mean daily exposure to tetramethylthiuram monosulfide (TMTM) was quantified at 79 ng/kg bw/day, which is less than half the exposure level measured for tetramethylthiuram disulfide (TMTD), which was 168 ng/kg bw/day [1]. Urinary concentrations of TMTM (mean 2.5 ng/mL) were also significantly lower than those of TMTD (mean 5.3 ng/mL) in a cohort of 201 individuals [1]. While both compounds are skin sensitizers, this data provides a quantitative basis for prioritizing compounds with lower exposure potential in manufacturing environments to mitigate occupational health risks.

Human Exposure (urinary biomarker)
Head-to-head
79 vs 168 ng/kg bw/day (53% lower)
Supports occupational exposure assessment
UPLC-MS/MS analysis in 201 individuals; research context
Human Biomonitoring Exposure Assessment Occupational Health

Higher Critical Temperature vs. TMTD

Tetramethylthiuram monosulfide (TMTM) initiates vulcanization at a higher critical temperature compared to tetramethylthiuram disulfide (TMTD). The critical vulcanization temperature for TMTM is approximately 121°C [REFS-1, REFS-2], whereas for TMTD, it is reported to be 100°C . This 21°C differential provides a wider processing safety margin during mixing and shaping operations, as the compound is less likely to initiate premature cross-linking (scorch) at elevated processing temperatures. This characteristic is particularly valuable in applications requiring high-temperature mixing or complex molding cycles.

Critical Vulcanization Temperature
Cross-study comparable
~121°C vs ~100°C (21°C higher)
Provides a wider processing safety margin
Temperature at which cross-linking initiates
Critical Temperature Vulcanization Kinetics Processing Window

Reduced Vulcanization Activity vs. TMTD

Tetramethylthiuram monosulfide (TMTM) exhibits approximately 10% lower vulcanization activity compared to tetramethylthiuram disulfide (TMTD) . This reduced activity is not a performance deficit but a key differentiating feature. It allows for a more controlled and predictable cure cycle, especially beneficial in thick-section moldings or when combined with other accelerators. This characteristic prevents the overly aggressive cure rates associated with TMTD, which can lead to reversion, poor physical properties, and increased scrap in sensitive applications.

Vulcanization Activity
Data to verify
~10% lower activity vs TMTD
Enables controlled cure cycles in thick sections
Source not specified; validate with rheometer data
Vulcanization Activity Cure Kinetics Accelerator Activity

TMTM Application Scenarios


Injection Molding: Extended Scorch Safety

For manufacturers of complex rubber components such as automotive seals, gaskets, or intricate medical device parts produced via injection molding, the extended scorch safety of TMTM is paramount. The significantly longer scorch time compared to TMTD (evidenced by the ranking TMTD < TETD << TMTM [1]) and the 21°C higher critical vulcanization temperature (121°C vs. 100°C for TMTD) [REFS-2, REFS-3] provide a critical processing window. This prevents premature vulcanization in the barrel and runner system, ensuring complete mold filling and reducing scrap rates. The reduced vulcanization activity (approximately 10% lower than TMTD) further contributes to a more controlled cure, which is essential for achieving uniform cross-link density in parts with varying thicknesses.

Food Contact and Medical Safety Formulations

Procurement and formulation for rubber articles in contact with food, pharmaceuticals, or the human body require a rigorous approach to ingredient safety. While TMTM is not a 'nitrosamine-free' accelerator, its quantifiably lower human exposure profile is a critical selection factor. A 2025 biomonitoring study found the mean daily human exposure to TMTM was 79 ng/kg bw/day, which is less than half that of TMTD (168 ng/kg bw/day) [2]. For manufacturers operating under stringent occupational exposure limits or seeking to minimize extractable and leachable risk profiles, this 53% lower exposure metric provides a tangible, data-driven justification for selecting TMTM over TMTD, where formulation constraints allow.

Thick-Section Rubber: Controlled Vulcanization

In the production of thick rubber articles like industrial rollers, large engine mounts, or mining screens, uniform vulcanization throughout the part is a major challenge. The aggressive cure rate of ultra-accelerators like TMTD can cause the exterior to scorch and the interior to remain under-cured. TMTM's lower vulcanization activity (10% less than TMTD) and superior heat stability (maintained scorch time after 150°C heat treatment, unlike TMTD) [3] allow for a slower, more even progression of the cure front. This results in a more homogeneous cross-link network from the surface to the core, improving the part's overall mechanical integrity, dynamic fatigue life, and resistance to compression set.

Application
Selection Property
Validation Focus
Injection molding of complex rubber parts
Extended scorch safety margin
Scorch time verification in specific compound
Rubber articles with human contact (food, pharma)
Lower reported human exposure profile
Extractable/leachable risk assessment; occupational limit compliance
Thick-section rubber parts (rollers, mounts)
Lower vulcanization activity for uniform cure
Cure homogeneity and compression set testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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